molecular formula C19H20N2 B2525405 5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.0~3,8~.0~10,15~]heptadeca-1,3(8),4,6,9,11,16-heptaene CAS No. 68658-49-1

5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.0~3,8~.0~10,15~]heptadeca-1,3(8),4,6,9,11,16-heptaene

Cat. No.: B2525405
CAS No.: 68658-49-1
M. Wt: 276.383
InChI Key: NITLOSWBXWRUGL-UHFFFAOYSA-N
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Description

The compound “5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.0~3,8~.0~10,15~]heptadeca-1,3(8),4,6,9,11,16-heptaene” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound. It has a molecular formula of C19H20N2 .

Scientific Research Applications

Fluorescent Devices and Metal Ion Sensing

Research by Tamayo et al. (2005) introduced new fluorescent devices for protons and metal ions, synthesized and characterized for their photophysical properties. These devices include macrocycles with pyridil-thioether-containing macrocycles as binding sites and anthracene moieties as signaling agents. The study detailed the interaction of these ligands with various metal ions (Cu(II), Co(II), Ni(II), Zn(II), and Pd(II)), observing significant changes in absorption and emission spectra upon metal ion addition. This finding has implications for the development of novel fluorescence-based sensors for metal ions in various environmental and biological contexts Tamayo et al., 2005.

Chemical Synthesis and Characterization

Further contributions to chemical synthesis and characterization have been made by Basavaiah and Satyanarayana (2001), who described a simple and convenient synthesis route for functionalized propellano-bislactones. This approach involves the use of acetates of the Baylis-Hillman adducts, leading to the synthesis of complex organic structures that may find applications in the development of new pharmaceutical compounds or materials with unique properties Basavaiah & Satyanarayana, 2001.

Mercury(II) Interaction Studies

The interaction of mercury(II) with anthracene-containing macrocyclic ligands was explored by Tamayo et al. (2007), providing insights into the complexation properties of these ligands toward Hg(II). This research is relevant for the development of methods for the detection and removal of mercury from the environment, showcasing the role of these compounds in addressing environmental pollution Tamayo et al., 2007.

Structural Studies of Complex Organic Molecules

Kurbanova et al. (2009) conducted X-ray diffraction studies to determine the crystal structures of ethyl-1-methyl-15-oxo-2-oxa-14,16-diazatetracyclo[11.3.1.03,12.06.11]heptadeca-3,5,7,9,11-pentaene-17-carboxylate, among others. These structural elucidations contribute to a deeper understanding of the molecular geometry and potential reactivity of such complex organic molecules, laying the groundwork for their application in various fields, including materials science and drug design Kurbanova et al., 2009.

Properties

IUPAC Name

5,6,12,17-tetramethyl-2,9-diazatetracyclo[11.2.2.03,8.010,15]heptadeca-1,3(8),4,6,9,11,16-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-10-5-18-19(6-11(10)2)21-17-8-13(4)14-9-15(17)16(20-18)7-12(14)3/h5-8,14-15H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITLOSWBXWRUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C(C(=C3)C)C)N=C4C2CC1C(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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